Cas no 342811-68-1 ((E)-5-O-caffeoylquinic acid)

(E)-5-O-caffeoylquinic acid structure
(E)-5-O-caffeoylquinic acid structure
商品名:(E)-5-O-caffeoylquinic acid
CAS番号:342811-68-1
MF:C16H18O9
メガワット:354.308725833893
CID:2080485
PubChem ID:5280633

(E)-5-O-caffeoylquinic acid 化学的及び物理的性質

名前と識別子

    • (E)-5-O-caffeoylquinic acid
    • 3-CQA
    • 3-O-(trans-caffeoyl)quinic acid
    • 3-O-caffeoylquinic acid
    • 3-O-caffeoyl-quinic acid
    • 3-O-trans-caffeoylquininc acid
    • 5-CQA
    • 5-O-caffeoyl-quinic acid
    • chlorogenic acid
    • neochlorogenic acid
    • trans 5-o-caffeoylquinic acid
    • Cyclohexanecarboxylic acid,3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-,(1R,3R,4S,5R)-
    • trans-5-O-caffeoyl-D-quinate
    • 3-O-(E)-CAFFEOYLQUINIC ACID
    • (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • neochlorogenic_acid
    • Neochlorogenic acid, from Lonicera japonica, >=98.0% (HPLC)
    • (1R,3R,4S,5R)-3-((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • UNII-O4601UER1Z
    • C17147
    • Neochlorogenic-acid
    • [1R - (1alpha,3alpha,4alpha,5beta )] - 3 - [[3 - (3,4 - dihydroxyphenyl) - 1 - oxoallyl]oxy] - 1,4,5 - trihydroxycyclohexanecarboxylic acid
    • ACon1_000392
    • CWVRJTMFETXNAD-NXLLHMKUSA-N
    • FN41805
    • Neochlorogenate
    • CYCLOHEXANECARBOXYLIC ACID, 3-(((2E)-3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-1,4,5-TRIHYDROXY-, (1R,3R,4S,5R)-
    • 212-997-1
    • trans-Neochlorogenic acid
    • DTXSID301347903
    • AKOS015901853
    • 5-O-caffeoyl quinic acid
    • NCGC00169121-01
    • 5-Caffeoylquinic acid
    • BDBM50163308
    • AS-75008
    • CCG-268077
    • HMS3886H18
    • (E)-Neochlorogenic Acid
    • Neochlorogenic acid (Standard)
    • CS-3770
    • 656B3E48-4F1F-4FC8-A3B2-B0FADAB84AF5
    • 5-Caffeylquinic acid
    • (1R,3R,4S,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
    • HY-N0722R
    • Q6992128
    • trans-5-O-Caffeoylquinic acid
    • 5-O-(trans-3,4-Dihydroxycinnamoyl)-D-quinic acid
    • CHEBI:16384
    • EINECS 212-997-1
    • Nochlorogenic acid
    • 1D-[1(OH),3,4/5]-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.(E),4.ALPHA.,5.BETA.))-
    • MFCD10566639
    • CHEMBL249450
    • Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1R-(1alpha,3alpha,4alpha,5beta))-
    • SCHEMBL18317299
    • NS00097276
    • (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-3-((3-(3,4-DIHYDROXYPHENYL)-1-OXOALLYL)OXY)-1,4,5-TRIHYDROXYCYCLOHEXANECARBOXYLIC ACID
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-
    • Quinic acid, 5-caffeoyl-, E-
    • SCHEMBL13567302
    • NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT) [DSC]
    • AC-6061
    • HY-N0722
    • (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxy-cyclohexanecarboxylic acid
    • DA-66022
    • 342811-68-1
    • N1155
    • NCGC00169121-02
    • O4601UER1Z
    • (1R,3R,4S,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • (1R-(1alpha,3alpha,4alpha,5beta))-3-((3-(3,4-Dihydroxyphenyl)-1-oxoallyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
    • NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT)
    • s9136
    • 906-33-2
    • trans-5-O-caffeoyl-D-quinic acid
    • 5-O-Caffeoylquinic acid
    • Neochlorogenic acid, analytical standard
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1alpha,3alpha(E),4alpha,5beta))-
    • インチ: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+
    • InChIKey: CWVRJTMFETXNAD-DUXPYHPUSA-N
    • ほほえんだ: OC1CC(O)(CC(OC(=O)\C=C\c2ccc(O)c(O)c2)C1O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 354.09508215Da
  • どういたいしつりょう: 354.09508215Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 9
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 534
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 165Ų

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.